2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid
Overview
Description
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid is a heterocyclic compound with a molecular formula of C10H9NO3 and a molecular weight of 191.19 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that the compound can be synthesized by the oxidation of 2-(n,n-dimethylamino)benzaldehyde with hydrogen peroxide in methanol .
Biochemical Pathways
It is known that this compound is an intermediate in the chemical synthesis of 2h and 3h tetrahydroquinolines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: This compound has similar structural features but includes a fluorine atom, which can alter its chemical and biological properties.
1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid: The presence of a methyl group at the nitrogen atom differentiates it from 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid.
Uniqueness: this compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-oxo-3,4-dihydro-1H-quinoline-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-5-4-6-2-1-3-7(10(13)14)9(6)11-8/h1-3H,4-5H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHCVRTWLVVVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564425 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569344-28-1 | |
Record name | 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-oxo-1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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